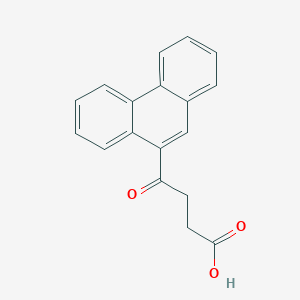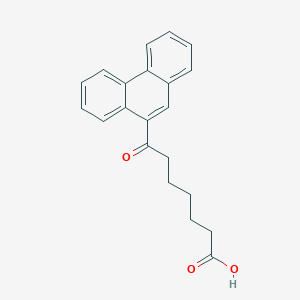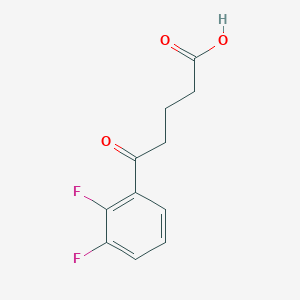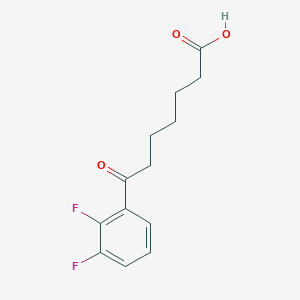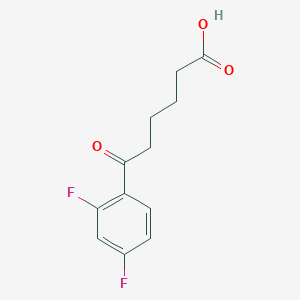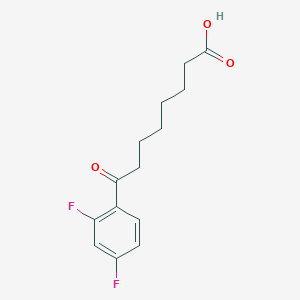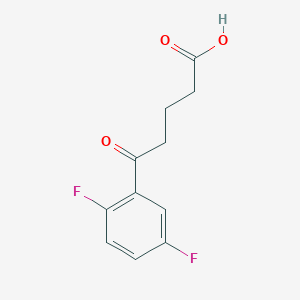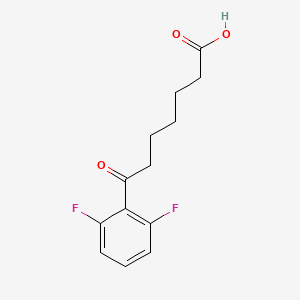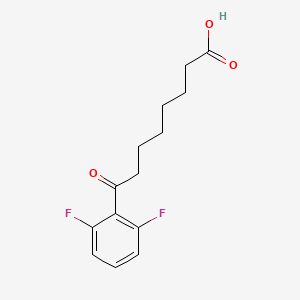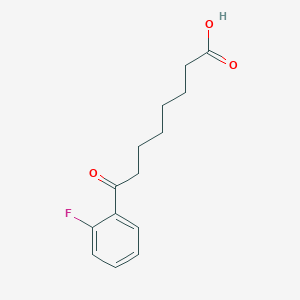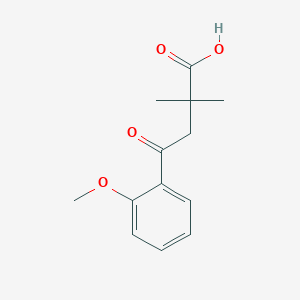
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, or 2-DIEET, is a synthetic compound with a variety of potential applications in scientific research. It is a member of the isoindolone family of compounds, and is composed of an isoindoline ring, a dioxo group, and an ethanethioamide side chain. 2-DIEET has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Genotoxicity Assessment in Sickle Cell Disease Treatment
Compounds containing 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structures, similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, have been evaluated for their genotoxic effects in the context of sickle cell disease treatment. These compounds showed promise as non-genotoxic in vivo candidate drugs for treating sickle cell disease symptoms (dos Santos et al., 2011).
Green Chemistry in Drug Design
A green chemistry approach has been utilized in the synthesis of analogs of paracetamol, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl), showcasing the environmental-friendly methods in drug design and discovery (Reddy et al., 2014).
Antitumor Properties
Research on 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, a related compound, has demonstrated significant antitumor activity, particularly in P-388 lymphocytic leukemia. This highlights the potential antitumor applications of similar compounds (Dubois et al., 1978).
Electrochemical DNA Hybridization Sensors
The use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical DNA hybridization sensors demonstrates the applicability of similar structures in bio-sensing technologies (Cha et al., 2003).
Antimicrobial Agents
A series of phthalyl substituted imidazolones and Schiff bases, synthesized from derivatives of 2-(1,3-dioxo-1,3-dihydro-(2H)-isoindole-2-yl), have been explored for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Sah et al., 2011).
Mutagenicity Evaluation
Research on phthalimide derivatives for treating sickle cell anemia symptoms includes evaluation of mutagenicity, providing insights into the structural requirements for non-genotoxic drug candidates (dos Santos et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Mode of Action
As a unique chemical, its interaction with potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDPYVLIZGQINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

